4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
188740-00-3 |
|---|---|
Molecular Formula |
C6H4ClF2N3O |
Molecular Weight |
207.56 g/mol |
IUPAC Name |
4-[chloro(difluoro)methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H4ClF2N3O/c7-6(8,9)4-3(5(10)13)1-11-2-12-4/h1-2H,(H2,10,13) |
InChI Key |
YGQZPJQLFNFYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBOXAMIDE typically involves the introduction of the chlorodifluoromethyl group and the carboxamide group onto the pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with chlorodifluoromethane under specific conditions to introduce the chlorodifluoromethyl group. The carboxamide group can be introduced through subsequent reactions involving amide formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties
Research has indicated that 4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide exhibits potential antiviral and anticancer activities. Its structure allows for interaction with specific proteins involved in cellular signaling pathways, particularly kinases associated with cancer progression. Studies have shown that compounds with similar structures can inhibit the activity of these kinases, suggesting a potential therapeutic application in cancer treatment.
Pharmaceutical Development
The compound is being investigated for its role as a pharmaceutical agent. Its unique chloro(difluoro)methyl group enhances lipophilicity and biological activity, making it suitable for drug formulation aimed at targeting various diseases. Ongoing research is focused on elucidating its mechanism of action to better understand how it can be utilized in therapeutic contexts.
Agricultural Chemistry
Pesticide Development
Due to its chemical properties, this compound shows promise as a potential pesticide. The presence of fluorine atoms in its structure may enhance its biological activity against pests, making it an attractive candidate for agricultural applications. Research into its efficacy as a pesticide is ongoing, with studies examining its interactions with target organisms.
Materials Science
Synthesis of Polymers and Coatings
In materials science, this compound serves as an intermediate in the synthesis of more complex pyrimidine derivatives. These derivatives are explored for their potential use in developing new materials with specific properties such as polymers and coatings. The unique structural characteristics of this compound facilitate the creation of materials that may exhibit enhanced stability and performance in various applications.
Mechanism of Action
The mechanism of action of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Key Observations :
- Halogen Effects: Chloro and fluoro substituents enhance electronegativity, improving binding to target proteins. For example, thieno-pyrimidine derivatives with fluoro/chloro groups show higher TrmD inhibition .
Physicochemical Properties
- Solubility : The chloro(difluoro)methyl group in the target compound likely reduces aqueous solubility compared to methoxy or amine-substituted analogs (e.g., 4,6-Dichloro-5-methoxypyrimidine) .
- Crystallinity : Halogen interactions (Cl···N, F···H) stabilize crystal lattices, as seen in 4,6-Dichloro-5-methoxypyrimidine .
Critical Analysis of Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chloro and fluoro substituents increase electrophilicity, enhancing interactions with nucleophilic enzyme residues.
- Bulkier Substituents: The octylamino group in improves TrmD inhibition but may reduce bioavailability due to increased hydrophobicity.
- Hybrid Structures: Thieno-pyrimidine hybrids () merge pyrimidine's planar structure with thiophene's aromaticity, optimizing π-π stacking in enzyme pockets.
Biological Activity
Introduction
4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chloro and difluoromethyl substitution on the pyrimidine ring, which enhances its lipophilicity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 207.56 g/mol. The presence of fluorine atoms is significant as it often correlates with increased biological activity and improved pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.56 g/mol |
| Functional Groups | Chloro, Difluoromethyl |
| Biological Activity | Anticancer, Antimicrobial |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that such pyrimidine derivatives can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell signaling pathways related to cancer progression. For instance, a study highlighted that certain pyrimidine derivatives showed IC50 values in the low micromolar range against cancer cell lines like A549 (lung cancer) and Caco-2 (colon cancer) .
Antimicrobial Activity
Pyrimidine derivatives, including this compound, have also been investigated for their antimicrobial properties. These compounds have demonstrated efficacy against both bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal pathogens like Candida albicans. The mechanism of action often involves inhibition of essential enzymes or disruption of cell wall synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been explored through various assays. Compounds related to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes. Studies report that certain derivatives exhibit stronger anti-inflammatory effects compared to standard drugs like indomethacin .
Antiviral Activity
Emerging research suggests that pyrimidine derivatives may possess antiviral properties as well. For example, some studies have indicated that these compounds can inhibit viral replication in cell-based assays, particularly against viruses such as Zika and Dengue . The specific mechanisms often involve interference with viral entry or replication processes.
Case Studies
- Anticancer Efficacy : A study evaluating the anticancer activity of various pyrimidine derivatives found that those with difluoromethyl substitutions exhibited enhanced potency against A549 cells, suggesting a favorable SAR for this structural modification .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several pyrimidines, including this compound, revealing significant inhibition zones against pathogenic bacteria in agar diffusion assays .
- Inhibition of Inflammatory Mediators : Research examining the anti-inflammatory activity demonstrated that compounds with similar structures displayed IC50 values against COX enzymes comparable to established anti-inflammatory drugs, indicating potential for therapeutic applications .
Q & A
Q. Methodological Table :
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Chlorination | POCl₃, 80°C | 70–85% | Competing hydrolysis |
| Fluorination | AgF, DMF, 120°C | 50–60% | Selectivity for difluoro vs. monofluoro products |
| Cyclization | NH₃/MeOH, reflux | 65–75% | Purification of carboxamide intermediates |
How can advanced spectroscopic and crystallographic methods resolve structural ambiguities in fluorinated pyrimidines?
Basic Research Focus
Structural elucidation is critical for confirming regiochemistry and stereoelectronic effects. For analogs like 2-chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine, X-ray crystallography validated the substitution pattern and hydrogen-bonding networks . Recommended approaches:
- X-ray crystallography : Resolves positional isomers and confirms halogen placement.
- ²⁹Si/¹⁹F NMR : Detects electronic effects of fluorine on adjacent groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulae for intermediates.
Q. Methodological Workflow :
Purify via column chromatography (silica gel, hexane/EtOAc).
Crystallize in slow-evaporating solvents (e.g., DCM/hexane).
Analyze with synchrotron radiation for high-resolution diffraction .
How can computational tools optimize reaction pathways and predict regioselectivity in fluorinated pyrimidine synthesis?
Advanced Research Focus
Quantum mechanical calculations (e.g., DFT) and AI-driven platforms like ICReDD enable predictive modeling of reaction mechanisms. For example, ICReDD integrates computational and experimental data to screen optimal conditions for fluorination or cyclization steps . Key steps:
Q. Case Study :
- Target reaction : Difluoromethylation of pyrimidine core.
- Predicted outcomes : AI suggested DMF as solvent and Cs₂CO₃ as base, increasing yield by 20% compared to trial-and-error methods .
How should researchers address contradictions in bioactivity data for fluorinated pyrimidine derivatives?
Advanced Research Focus
Discrepancies in biological assays (e.g., antitumor activity) may arise from impurities, solvent effects, or assay protocols. For 5-fluoro-pyrimidine-4-aniline derivatives, rigorous validation is required:
Q. Contradiction Resolution Framework :
Replicate experiments under identical conditions.
Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based).
Theoretical alignment : Compare results with computational docking studies (e.g., AutoDock Vina) .
What methodologies enable efficient functionalization of the carboxamide group for SAR studies?
Advanced Research Focus
The carboxamide moiety is a key pharmacophore. Strategies for modification include:
Q. Optimization Table :
| Reaction Type | Reagents | Yield | Selectivity |
|---|---|---|---|
| Reductive amination | LiAlH₄, THF, 0°C → RT | 60% | Over-reduction risk |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 75% | Requires anhydrous conditions |
How can AI-driven automation enhance high-throughput screening (HTS) for pyrimidine-based inhibitors?
Advanced Research Focus
AI platforms like COMSOL Multiphysics integrate robotic liquid handlers and predictive analytics to accelerate HTS:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
